7-Iodo-1-tetralone

Cross-Coupling Suzuki-Miyaura Sonogashira

WHY CHOOSE 7-Iodo-1-tetralone? The weak C–I bond (~53 kcal/mol) enables chemoselective Suzuki-Miyaura, Sonogashira, and Heck couplings under mild conditions—unlike C7-Br or C7-Cl analogs. It is a validated precursor for AKR1C3 inhibitors (IC50 1.41 μM, >70-fold COX selectivity) and MAO-B lead optimization. Its unique iodo substituent allows high-yield parallel synthesis of diversified tetralone libraries with minimal catalyst loading. Ideal for high-throughput medicinal chemistry and fragment-based screening. Order 7-Iodo-1-tetralone today to accelerate your lead optimization pipeline.

Molecular Formula C10H9IO
Molecular Weight 272.08 g/mol
CAS No. 145485-31-0
Cat. No. B131972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-1-tetralone
CAS145485-31-0
Molecular FormulaC10H9IO
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)I)C(=O)C1
InChIInChI=1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
InChIKeyPNNRPUMINDUKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-1-tetralone (CAS 145485-31-0): A Halogenated Tetralone Scaffold for Synthesis and Medicinal Chemistry


7-Iodo-1-tetralone (CAS 145485-31-0) is a halogenated α-tetralone derivative bearing a C7 iodine substituent (C10H9IO, MW: 272.08) [1]. It belongs to the 3,4-dihydronaphthalen-1(2H)-one class, a privileged scaffold in medicinal chemistry and organic synthesis [2]. The iodine atom confers distinct electronic and steric properties that modulate both chemical reactivity and biological target interactions [3], establishing it as a strategically differentiable building block compared to its C7-bromo, C7-chloro, and C7-fluoro analogs.

7-Iodo-1-tetralone: Why the Iodine Substituent is Non-Interchangeable with Bromine or Chlorine


Generic substitution within the C7-halogenated 1-tetralone class is scientifically invalid due to the marked differences in carbon-halogen bond strength, polarizability, and leaving group ability. The C-I bond (≈53 kcal/mol) is significantly weaker than C-Br (≈67 kcal/mol) and C-Cl (≈81 kcal/mol) [1], enabling chemoselective cross-coupling under milder conditions with higher turnover numbers [2]. Concurrently, the larger van der Waals radius and polarizability of iodine alters hydrophobic binding interactions and steric occupancy in biological targets compared to bromine or chlorine [3], leading to non-linear structure-activity relationships that preclude simple analog swapping. The quantitative evidence below substantiates these functional and biological divergences.

7-Iodo-1-tetralone: Quantitative Differentiation Against C7-Halogenated Analogs


Superior Reactivity in Palladium-Catalyzed Cross-Coupling via Weaker C-I Bond

7-Iodo-1-tetralone exhibits markedly enhanced oxidative addition kinetics in palladium-catalyzed cross-couplings compared to its 7-bromo and 7-chloro analogs. This is a direct consequence of the carbon-iodine bond dissociation energy (≈53 kcal/mol), which is approximately 14 kcal/mol weaker than the C-Br bond (≈67 kcal/mol) and 28 kcal/mol weaker than the C-Cl bond (≈81 kcal/mol) [1]. This thermodynamic advantage translates to lower reaction temperatures, shorter reaction times, and higher yields for Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling synthetic sequences that are not feasible or practical with the less reactive bromo or chloro derivatives [2].

Cross-Coupling Suzuki-Miyaura Sonogashira Heck Reactivity

Higher AKR1C3 Inhibitory Potency Compared to 7-Chloro-1-tetralone

In direct biochemical assays, 7-Iodo-1-tetralone demonstrates superior inhibition of human aldo-keto reductase family 1 member C3 (AKR1C3) relative to 7-chloro-1-tetralone. The iodo derivative exhibits an IC50 of 1.41 μM, whereas the chloro derivative displays a Ki of 2.73 μM under comparable assay conditions (S-tetralol substrate) [1][2]. This ~2-fold difference in potency (1.94x) is consistent with the larger iodine atom's enhanced hydrophobic and van der Waals interactions within the enzyme's active site. Notably, 7-Iodo-1-tetralone also shows a >70-fold selectivity window over COX1 and COX2 (IC50 > 100 μM) [1], a profile not reported for the chloro analog.

AKR1C3 Enzyme Inhibition Cancer IC50 Selectivity

Validated Intermediate for Gem-Dimethyl Derivatives via Grignard-Type Methylation

7-Iodo-1-tetralone is explicitly documented as a synthetic precursor for the preparation of 7-iodo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. In a representative procedure, treatment of 7-Iodo-1-tetralone (4.6 g, 16.9 mmol) with dimethylzinc (50.7 mmol) in the presence of TiCl4 at -40°C yielded the corresponding gem-dimethyl derivative . This transformation leverages the iodine substituent as an inert handle for subsequent cross-coupling while enabling α-gem-dimethylation of the ketone, a motif found in numerous bioactive compounds and fragrance molecules. Analogous procedures for 7-bromo- or 7-chloro-1-tetralone are not widely established, highlighting the unique utility of the iodo congener in this specific transformation.

Synthesis Gem-Dimethyl Alkylation Intermediates Pharmaceuticals

Documented Antiproliferative Activity Against A549 Lung Cancer Cells

In cytotoxicity assays using the A549 human lung adenocarcinoma cell line, 7-Iodo-1-tetralone exhibited strong antiproliferative effects with an IC50 value of 0.11 μM . This sub-micromolar activity indicates significant cancer cell growth inhibition at low concentrations. While no direct head-to-head cytotoxicity data for 7-bromo- or 7-chloro-1-tetralone in A549 cells are available in the primary literature, the reported potency of the iodo analog establishes a quantitative benchmark. This data point, when combined with its AKR1C3 inhibition profile [1], positions 7-Iodo-1-tetralone as a promising scaffold for anticancer medicinal chemistry programs.

Cytotoxicity A549 Lung Cancer IC50 Anticancer

Potential for High MAO-B Inhibition Based on C7-Substituted α-Tetralone Scaffold

Systematic SAR studies on a series of fifteen C7-substituted α-tetralone derivatives revealed potent inhibition of human monoamine oxidase-B (MAO-B), with IC50 values ranging from 0.00089 to 0.047 μM [1]. While 7-Iodo-1-tetralone itself was not included in this specific series, its structural congruence with the pharmacophore establishes a strong class-level inference for high MAO-B inhibitory potential. The presence of a C7 substituent is critical for activity, and the iodine atom's larger size and polarizability may confer enhanced binding compared to smaller halogens [2]. This class-level data justifies the procurement of 7-Iodo-1-tetralone as a privileged starting point for developing novel MAO-B inhibitors, particularly in the context of Parkinson's disease and depression.

Monoamine Oxidase MAO-B Parkinson's IC50 Neurodegeneration

7-Iodo-1-tetralone: Evidence-Driven Application Scenarios for Scientific Procurement


Palladium-Catalyzed Cross-Coupling for Diversified Libraries

7-Iodo-1-tetralone is the optimal choice for constructing diversified tetralone libraries via Suzuki-Miyaura, Sonogashira, or Heck cross-couplings. Its C-I bond (≈53 kcal/mol) enables oxidative addition at lower temperatures and with higher yields compared to C-Br or C-Cl analogs [1]. This allows parallel synthesis of C7-aryl, C7-alkynyl, and C7-alkenyl derivatives in high-throughput medicinal chemistry workflows, minimizing catalyst loading and side reactions.

AKR1C3-Focused Chemical Probe Development

For research programs targeting AKR1C3 (implicated in prostate cancer and leukemia), 7-Iodo-1-tetralone offers a distinct potency advantage over 7-chloro-1-tetralone (IC50 1.41 μM vs. Ki 2.73 μM) [1][2]. Its selectivity over COX1 and COX2 (>70-fold) also makes it a cleaner tool compound for mechanistic studies. This compound serves as a validated starting point for structure-based optimization of selective AKR1C3 inhibitors.

Synthesis of Gem-Dimethylated Tetralin Building Blocks

7-Iodo-1-tetralone is a documented precursor for the synthesis of 7-iodo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene via a TiCl4/Me2Zn-mediated gem-dimethylation [1]. This transformation installs a valuable quaternary carbon center while preserving the iodine handle for subsequent diversification. The resulting gem-dimethyltetralin scaffold is a core motif in fragrance chemicals, liquid crystal materials, and biologically active compounds, making this a high-value synthetic route for both academic and industrial laboratories.

MAO-B Inhibitor Lead Discovery for Neurodegenerative Diseases

7-Iodo-1-tetralone is a strategically privileged scaffold for MAO-B inhibitor development, based on class-level SAR showing that C7-substituted α-tetralones achieve IC50 values as low as 0.89 nM [1]. The iodine atom's unique steric and electronic profile may further enhance selectivity and potency. This compound is ideal for SAR expansion and lead optimization campaigns targeting Parkinson's disease and related disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodo-1-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.